2-Ethoxy-2-phenyl-N-propylacetamidine
Description
2-Ethoxy-2-phenyl-N-propylacetamidine is a substituted acetamidine derivative characterized by an ethoxy group, a phenyl ring, and a propylamino substituent. Acetamidines are nitrogen-containing compounds with applications in medicinal chemistry and organic synthesis, often serving as intermediates or ligands.
Properties
CAS No. |
64058-87-3 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethoxy-2-phenyl-N'-propylethanimidamide |
InChI |
InChI=1S/C13H20N2O/c1-3-10-15-13(14)12(16-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H2,14,15) |
InChI Key |
HABIPVRVOBTUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C(C1=CC=CC=C1)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-phenyl-N-propylacetamidine typically involves the reaction of ethyl acetate with aniline derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetate, followed by the addition of the aniline derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2-Ethoxy-2-phenyl-N-propylacetamidine may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-phenyl-N-propylacetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted acetamidines depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-phenyl-N-propylacetamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-phenyl-N-propylacetamidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8), a structurally distinct compound with a thiol group and ethyl-isopropylamino substituents . Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Differences:
Structural Complexity: The phenyl and ethoxy groups in the target compound introduce steric hindrance and aromaticity, which may reduce solubility compared to the smaller, aliphatic 2-(Ethylisopropylamino)ethanethiol.
No analogous data exists for 2-Ethoxy-2-phenyl-N-propylacetamidine.
Research Findings and Limitations
The evidence lacks direct studies on 2-Ethoxy-2-phenyl-N-propylacetamidine, necessitating cautious extrapolation from structurally related compounds. For example:
- Reactivity : Acetamidines typically undergo protonation at the amidine nitrogen, enabling salt formation or catalysis. This contrasts with thiols, which participate in redox reactions .
- Synthetic Utility: The absence of a thiol group in the target compound limits its utility in organophosphate synthesis, a key application noted for 2-(Ethylisopropylamino)ethanethiol .
Biological Activity
2-Ethoxy-2-phenyl-N-propylacetamidine (CAS Number: 47194) is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- IUPAC Name : 2-Ethoxy-2-phenyl-N-propylacetamidine
The biological activity of 2-Ethoxy-2-phenyl-N-propylacetamidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound may exhibit inhibitory effects on certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and immune responses .
Biological Activities
-
Anti-inflammatory Effects
- Studies indicate that compounds similar to 2-Ethoxy-2-phenyl-N-propylacetamidine can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, PDE4 inhibitors have shown promise in reducing inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
- Cytotoxicity and Antitumor Activity
- Antioxidant Properties
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the anti-inflammatory effects of PDE4 inhibitors highlighted that compounds structurally related to 2-Ethoxy-2-phenyl-N-propylacetamidine significantly reduced TNF-alpha levels in animal models of inflammation. This suggests a potential therapeutic application for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-2-phenyl-N-propylacetamidine in laboratory settings?
- Methodological Answer : The synthesis can involve multi-step reactions, such as nucleophilic substitution and condensation. For example, a phenoxy intermediate could be synthesized by reacting 2-ethoxy-2-phenylacetamide with propylamine under alkaline conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol) ensures high purity. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .
Q. How can researchers characterize the purity and structural integrity of 2-Ethoxy-2-phenyl-N-propylacetamidine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) to confirm ethoxy (-OCHCH), phenyl, and propyl substituents.
- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., calculated [M+H]: 276.37 g/mol, observed: 276.37).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs. Storage at -20°C in amber vials under inert gas (N) minimizes degradation. Stability tests via periodic HPLC analysis over 6–12 months are advised to determine shelf life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Ethoxy-2-phenyl-N-propylacetamidine in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the molecular geometry and predict electron density maps. Molecular docking studies (AutoDock Vina) may assess binding affinities to biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and hydrophobic interactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data require:
- 2D NMR : HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- X-ray Crystallography : Single-crystal analysis for unambiguous structural determination.
- Isotopic Labeling : N or C-labeled precursors to trace reaction pathways and validate intermediates .
Q. How does the ethoxy group’s position influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing ethoxy with methoxy or propoxy groups) and testing in vitro/in vivo models. For example, comparative IC values in enzyme inhibition assays (e.g., acetylcholinesterase) can quantify substituent effects. Molecular dynamics simulations (GROMACS) may further elucidate steric and electronic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
